Cas no 13103-75-8 (Pyridine-2-azo-p-dimethylaniline)
Pyridine-2-azo-p-dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- N,N-Dimethyl-4-(pyridin-2-yldiazenyl)aniline
- N,N-Dimethyl-4-(2-pyridinylazo)-benzenamine
- trans-Pyridine-2-azo-p-dimethylaniline
- Pyridine-2-azo-p-dimethylaniline
- N,N-Dimethyl-4-(2-pyridylazo)aniline
- 4-(2-PYRIDYLAZO)-N,N-DIMETHYLANILINE
- 2-(4-Dimethylaminophenylazo)pyridine
- PADA
- PADA, TRANS ISOMER
- PYRIDYLAZO-4-DIMETHYLANILINE
- 2-(P-[DIMETHYLAMINO]PHENYLAZO)PYRIDINE
- 4-(2-Pyridinylazo)-N,N-dimethylaniline
- CHEMBL1984524
- AKOS015913917
- 2H-PYRAN-2-ONE-6-CARBOXYLICACID
- NS00052386
- SMR000528083
- FT-0616556
- NSC9358
- NSC 9358
- P0617
- NSC-9358
- N,N-Dimethyl-4-(2-pyridinyldiazenyl)aniline #
- N,N-Dimethyl-4-[(E)-2-pyridinyldiazenyl]aniline
- Pyridine-2-azodimethylaniline
- EINECS 236-026-6
- T71702
- SCHEMBL407009
- 2-((p-(dimethylamino)phenyl)azo)pyridine
- 2-(p-N,N-Dimethylaminophenylazo)pyridine
- Benzenamine, N,N-dimethyl-4-(2-pyridinylazo)-
- IOJNPSPGHUEJAQ-UHFFFAOYSA-N
- Pyridine, 2-((p-(dimethylamino)phenyl)azo)-
- Pyridine, ((p-(dimethylamino)phenyl)azo)-
- Pyridine, [[p-(dimethylamino)phenyl]azo]-
- DTXSID001302586
- Benzenamine,N-dimethyl-4-(2-pyridinylazo)-
- N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline
- DTXSID00903502
- SCHEMBL1131920
- IOJNPSPGHUEJAQ-FOCLMDBBSA-N
- NCI60_042087
- N,N-dimethyl-4-[2-(pyridin-2-yl)diazen-1-yl]aniline
- MLS000737906
- (E)-N,N-dimethyl-4-(pyridin-2-yldiazenyl)aniline
- N,N-Dimethyl-4-(2-pyridylazo)aniline, 98%
- Pyridine, 2-[[p-(dimethylamino)phenyl]azo]-
- 2-[[p-(dimethylamino)phenyl]azo]pyridine
- NoName_4178
- BDBM50109534
- p-(2-Pyridylazo)dimethylaniline
- MFCD00010435
- 13103-75-8
- pyridine, 2-(4-dimethylamino)phenylazo-
- DB-041998
-
- MDL: MFCD00010435
- Inchi: 1S/C13H14N4/c1-17(2)12-8-6-11(7-9-12)15-16-13-5-3-4-10-14-13/h3-10H,1-2H3/b16-15+
- InChI Key: IOJNPSPGHUEJAQ-FOCLMDBBSA-N
- SMILES: N(C)(C)C1C=CC(=CC=1)/N=N/C1C=CC=CN=1
- BRN: 185623
Computed Properties
- Exact Mass: 226.12200
- Monoisotopic Mass: 226.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 40.8A^2
Experimental Properties
- Color/Form: Reddish brown powder
- Density: 1.08
- Melting Point: 110.0 to 114.0 deg-C
- Boiling Point: 392.8°Cat760mmHg
- Flash Point: 191.4°C
- Refractive Index: 1.588
- PSA: 40.85000
- LogP: 3.56300
- Solubility: Not determined
Pyridine-2-azo-p-dimethylaniline Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
Pyridine-2-azo-p-dimethylaniline Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyridine-2-azo-p-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A269477-1g |
N,N-Dimethyl-4-(pyridin-2-yldiazenyl)aniline |
13103-75-8 | 98% | 1g |
$448.0 | 2025-02-24 | |
| TRC | P996998-10mg |
Pyridine-2-azo-p-dimethylaniline |
13103-75-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P996998-50mg |
Pyridine-2-azo-p-dimethylaniline |
13103-75-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P996998-100mg |
Pyridine-2-azo-p-dimethylaniline |
13103-75-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0617-1g |
Pyridine-2-azo-p-dimethylaniline |
13103-75-8 | 98.0%(LC&T) | 1g |
¥890.0 | 2022-06-10 | |
| Chemenu | CM374556-1g |
N,N-Dimethyl-4-(pyridin-2-yldiazenyl)aniline |
13103-75-8 | 95%+ | 1g |
$100 | 2022-06-13 | |
| Chemenu | CM374556-5g |
N,N-Dimethyl-4-(pyridin-2-yldiazenyl)aniline |
13103-75-8 | 95%+ | 5g |
$255 | 2022-06-13 | |
| abcr | AB134116-1 g |
N,N-Dimethyl-4-(2-pyridylazo)aniline, 98%; . |
13103-75-8 | 98% | 1g |
€199.70 | 2023-06-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0617-1G |
Pyridine-2-azo-p-dimethylaniline |
13103-75-8 | >98.0%(T)(HPLC) | 1g |
¥890.00 | 2024-04-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23789-1g |
N,N-Dimethyl-4-(2-pyridylazo)aniline, 98% |
13103-75-8 | 98% | 1g |
¥563.00 | 2023-05-08 |
Pyridine-2-azo-p-dimethylaniline Related Literature
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Hanaa Asaad Gazzaz,Erika Ember,Achim Zahl,Rudi van Eldik Dalton Trans. 2009 9486
-
2. NMR studies of group 8 metallodrugs: 187Os-enriched organo-osmium half-sandwich anticancer complexRussell J. Needham,Ivan Prokes,Abraha Habtemariam,Isolda Romero-Canelón,Guy J. Clarkson,Peter J. Sadler Dalton Trans. 2021 50 12970
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3. Glutathione activation of an organometallic half-sandwich anticancer drug candidate by ligand attackXin Zhang,Fortuna Ponte,Elisa Borfecchia,Andrea Martini,Carlos Sanchez-Cano,Emilia Sicilia,Peter J. Sadler Chem. Commun. 2019 55 14602
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4. Kinetics of the reaction of the nickel(II) ion with pyridine-2-azo-p-dimethylaniline in t-butanol + water mixturesEdward F. Caldin,Peter Godfrey J. Chem. Soc. Faraday Trans. 1 1974 70 2260
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M. A. Cobb,D. N. Hague J. Chem. Soc. D 1971 192
Additional information on Pyridine-2-azo-p-dimethylaniline
Professional Introduction to Pyridine-2-azo-p-dimethylaniline (CAS No. 13103-75-8)
Pyridine-2-azo-p-dimethylaniline, identified by its Chemical Abstracts Service (CAS) number 13103-75-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This azo dye derivative has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound’s molecular structure, featuring a pyridine ring conjugated with an azo group and dimethylamino substituents, makes it a versatile intermediate in synthetic chemistry.
The synthesis of Pyridine-2-azo-p-dimethylaniline typically involves a multi-step process that begins with the condensation of appropriate precursors, followed by diazotization and coupling reactions. The precision required in these steps underscores the compound’s sensitivity to reaction conditions, necessitating meticulous control over temperature, pH, and reagent concentrations. Recent advancements in catalytic methods have improved the efficiency of its production, reducing waste and enhancing yield.
One of the most compelling aspects of Pyridine-2-azo-p-dimethylaniline is its role as a building block in the development of more complex molecules. Researchers have leveraged its reactive azo group to introduce functional diversity into larger scaffolds, facilitating the creation of novel pharmacophores. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit promising biological activities. These derivatives are being explored for their potential in drug discovery, particularly in targeting neurological and inflammatory disorders.
The compound’s chromophoric properties also make it valuable in analytical chemistry. Its ability to absorb and emit light at specific wavelengths has been utilized in spectroscopic techniques for detecting trace amounts of other substances. This application is particularly relevant in environmental monitoring, where Pyridine-2-azo-p-dimethylaniline serves as a fluorescent probe to identify contaminants in water and soil samples. Recent research has even explored its use in developing more sensitive biosensors for medical diagnostics.
In the pharmaceutical industry, Pyridine-2-azo-p-dimethylaniline has been investigated for its potential therapeutic effects. While not yet approved for clinical use, preclinical studies suggest that certain derivatives may possess anti-inflammatory and antioxidant properties. The dimethylamino group in its structure contributes to its basicity, which can be exploited to enhance drug solubility and bioavailability. Scientists are currently synthesizing analogs with modified substituents to optimize these pharmacological profiles.
The chemical stability of Pyridine-2-azo-p-dimethylaniline is another area of interest. Its stability under various conditions determines its suitability for industrial applications and long-term storage. Researchers have conducted extensive studies on how light, heat, and chemical exposure affect its integrity. These findings are crucial for formulating stable derivatives that maintain their efficacy over time. For example, protective coatings have been developed to prevent degradation when the compound is exposed to UV light or air.
The environmental impact of Pyridine-2-azo-p-dimethylaniline also warrants consideration. Despite its utility, improper disposal can lead to ecological concerns. Efforts are underway to develop greener synthetic routes that minimize hazardous byproducts. Biocatalytic methods, which employ enzymes instead of harsh chemicals, are being explored as alternatives to traditional synthesis pathways. Such innovations align with global sustainability goals while ensuring the continued availability of this valuable compound.
Future research directions for Pyridine-2-azo-p-dimethylaniline include expanding its applications in material science and nanotechnology. Its ability to form stable complexes with metals has led scientists to investigate its use as a ligand in catalytic systems. Additionally, its photochemical properties make it a candidate for developing organic semiconductors and light-emitting materials used in electronic devices. These interdisciplinary approaches highlight the compound’s broad potential beyond traditional pharmaceuticals.
In conclusion, Pyridine-2-azo-p-dimethylaniline (CAS No. 13103-75-8) is a multifaceted compound with significant implications across multiple scientific fields. Its unique structure enables diverse applications, from drug development to environmental monitoring and advanced materials. As research continues to uncover new possibilities, this compound remains at the forefront of innovation, driving advancements that benefit both industry and society.
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